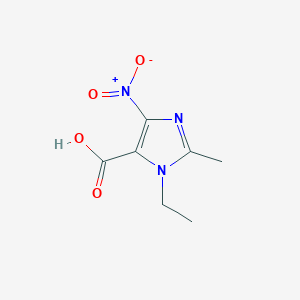

![molecular formula C17H13N3O3S B2504025 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307533-45-5](/img/structure/B2504025.png)

4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiproliferative activities. The presence of a thiazole ring and a nitrophenyl group in the compound suggests that it may exhibit similar biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases and subsequent cyclization under various conditions. Microwave-assisted synthesis is a common method for preparing such compounds, providing a cleaner, more efficient, and faster approach compared to traditional methods . The synthesis of related compounds typically involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions . The structures of these compounds are usually confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with a thiazole ring, is often characterized by the presence of multiple non-covalent interactions. These interactions, such as π-π stacking, hydrogen bonding, and S=O interactions, play a crucial role in the stability and biological activity of the compounds . Crystallographic analysis can reveal the presence of these interactions and provide insights into the three-dimensional arrangement of the molecules .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, compounds with a thiadiazole ring can participate in ring-opening reactions to form thioketene intermediates, which can further react with nucleophiles to form esters, amides, or heterocyclic compounds . Desulfurization reactions can also occur, leading to the formation of intermediates such as imino-enamidines, which can react with amines or thiols to yield amidine or thioimidate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups and methyl groups can affect the compound's solubility, melting point, and stability. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been studied, revealing that certain derivatives can form stable gels in organic solvents, which is indicative of their potential as supramolecular gelators . Additionally, computational studies, including ADMET predictions, can provide valuable information about the drug-like behavior and oral bioavailability of these compounds .

Applications De Recherche Scientifique

Anticancer Activity

4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have shown promising results in anticancer research. A study by Ravinaik et al. (2021) demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds were found to be more effective than the reference drug etoposide in some cases.

Antimicrobial Properties

Research by Bikobo et al. (2017) on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which are structurally related to 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, revealed significant antimicrobial activity. Some synthesized molecules were more potent than reference drugs against pathogenic strains, especially Gram-positive bacteria.

Antibacterial and Antitumor Agents

Khatiwora et al. (2013) study explored the bioactivity of novel benzamides and their copper and cobalt complexes, showing that these compounds have antibacterial properties. Additionally, the copper complexes exhibited better activities than free ligands and standard antibiotics against various bacteria.

Antiparasitic Activity

Esposito et al. (2005) research on nitazoxanide, a thiazolide with a structure akin to 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, showed broad-spectrum activities against various parasites. The study highlights the potential of similar compounds in treating parasitic infections.

Antifungal Properties

Narayana et al. (2004) investigated the antifungal activity of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, related to 4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide. The compounds showed potential as antifungal agents.

Propriétés

IUPAC Name |

4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)16(21)19-17-18-15(10-24-17)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVLOIVALBOWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)